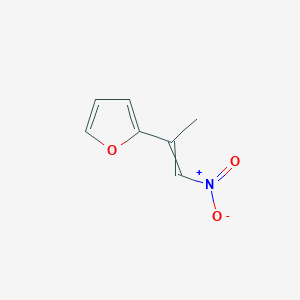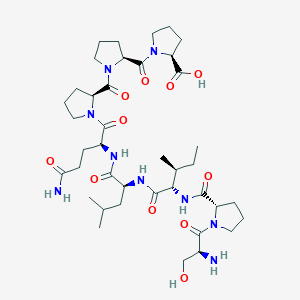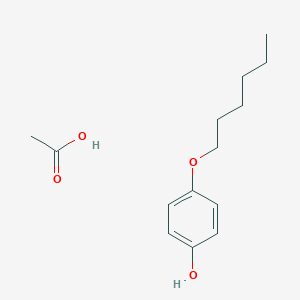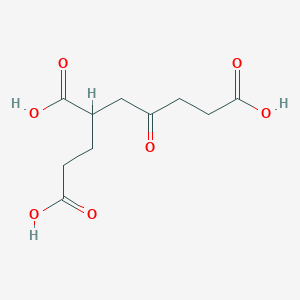
L-Prolinamide, L-tyrosyl-L-prolyl-4-chloro-D-phenylalanyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Prolinamide, L-tyrosyl-L-prolyl-4-chloro-D-phenylalanyl- is a synthetic oligopeptide comprising several amino acid residues. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is known for its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, L-tyrosyl-L-prolyl-4-chloro-D-phenylalanyl- typically involves the coupling of individual amino acids in a specific sequence. The process often starts with the protection of functional groups to prevent unwanted reactions. The amino acids are then activated using reagents such as carbodiimides, which facilitate the formation of peptide bonds. The reaction conditions usually involve the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-diisopropylcarbodiimide (DIC) to promote the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing peptides with high purity and yield. The process includes repeated cycles of deprotection, coupling, and washing steps to ensure the correct sequence and structure of the peptide .
化学反応の分析
Types of Reactions
L-Prolinamide, L-tyrosyl-L-prolyl-4-chloro-D-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carbonyl compounds, while reduction may yield alcohols or amines .
科学的研究の応用
L-Prolinamide, L-tyrosyl-L-prolyl-4-chloro-D-phenylalanyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: It serves as a model compound for studying peptide interactions and functions.
Medicine: It has potential therapeutic applications, such as acting as an enzyme inhibitor or receptor agonist.
Industry: It is used in the development of pharmaceuticals and biotechnological products.
作用機序
The mechanism of action of L-Prolinamide, L-tyrosyl-L-prolyl-4-chloro-D-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, triggering a biological response. The exact pathways and targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
L-Prolinamide: A simpler derivative used in various synthetic applications.
L-tyrosyl-L-prolyl: A dipeptide with potential biological activities.
4-chloro-D-phenylalanyl: An amino acid derivative with unique chemical properties.
Uniqueness
L-Prolinamide, L-tyrosyl-L-prolyl-4-chloro-D-phenylalanyl- is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
649773-54-6 |
|---|---|
分子式 |
C28H34ClN5O5 |
分子量 |
556.1 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4-chlorophenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H34ClN5O5/c29-19-9-5-18(6-10-19)16-22(28(39)33-13-1-3-23(33)25(31)36)32-26(37)24-4-2-14-34(24)27(38)21(30)15-17-7-11-20(35)12-8-17/h5-12,21-24,35H,1-4,13-16,30H2,(H2,31,36)(H,32,37)/t21-,22+,23-,24-/m0/s1 |
InChIキー |
ARMIQIBFTKPACM-KIHHCIJBSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@H](CC3=CC=C(C=C3)Cl)C(=O)N4CCC[C@H]4C(=O)N |
正規SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)N4CCCC4C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12585446.png)




![N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12585476.png)

![(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585499.png)
![(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile](/img/structure/B12585510.png)
![Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12585512.png)
![Disulfide, bis[[(4-nitrophenyl)methyl]seleno]](/img/structure/B12585523.png)
![1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline](/img/structure/B12585537.png)


